sodium;chromium(3+);4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-5-methyl-2-phenylpyrazol-3-one;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound sodium;chromium(3+);4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-5-methyl-2-phenylpyrazol-3-one;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate is a complex coordination compound It features a chromium ion coordinated with multiple ligands, including pyrazolone derivatives and nitrophenyl diazenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the ligands. The pyrazolone derivatives and nitrophenyl diazenyl groups are synthesized separately through standard organic synthesis techniques. These ligands are then coordinated with a chromium(3+) ion in the presence of sodium ions to form the final complex. The reaction conditions typically involve controlled temperatures and pH levels to ensure proper coordination and stability of the complex.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis of the ligands followed by their coordination with chromium ions. The process would be optimized for efficiency and yield, with careful control of reaction parameters to maintain the purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The chromium center can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced, affecting the oxidation state of the chromium ion and potentially altering the coordination environment.
Substitution: Ligands in the coordination sphere can be substituted with other ligands, leading to different coordination complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state chromium complexes, while substitution reactions can produce a variety of coordination compounds with different ligands.
Scientific Research Applications
Chemistry: It can be used as a catalyst in various organic reactions due to its complex coordination environment.
Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme mimetics and metalloprotein interactions.
Medicine: Its potential as a therapeutic agent is being explored, particularly in the context of its redox properties and ability to interact with biological targets.
Industry: The compound can be used in materials science for the development of advanced materials with specific electronic and magnetic properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves the interaction of the chromium center with various molecular targets. The chromium ion can participate in redox reactions, altering the oxidation state of the compound and affecting its reactivity. The ligands play a crucial role in stabilizing the complex and modulating its interactions with other molecules. The pathways involved include electron transfer processes and coordination chemistry interactions.
Comparison with Similar Compounds
Similar Compounds
Chromium(III) acetylacetonate: Another chromium coordination compound with different ligands.
Chromium(III) chloride: A simpler chromium compound with chloride ligands.
Chromium(III) sulfate: A chromium compound with sulfate ligands.
Uniqueness
What sets this compound apart is its complex structure and the presence of multiple functional groups in the ligands. This complexity allows for a wide range of chemical reactivity and potential applications that simpler chromium compounds may not offer. The combination of pyrazolone derivatives and nitrophenyl diazenyl groups provides unique electronic and steric properties, making this compound particularly interesting for research and industrial applications.
Properties
CAS No. |
69882-08-2 |
---|---|
Molecular Formula |
C32H22CrN10O8.Na C32H22CrN10NaO8 |
Molecular Weight |
749.6 g/mol |
IUPAC Name |
sodium;chromium(3+);4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-5-methyl-2-phenylpyrazol-3-one;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate |
InChI |
InChI=1S/C16H13N5O4.C16H11N5O4.Cr.Na/c2*1-10-15(16(23)20(19-10)11-5-3-2-4-6-11)18-17-13-9-12(21(24)25)7-8-14(13)22;;/h2-9,22-23H,1H3;2-9H,1H3;;/q;-2;+3;+1/p-2 |
InChI Key |
IGXHZALBDRXSSM-UHFFFAOYSA-L |
Canonical SMILES |
CC1=NN(C(=C1N=NC2=C(C=CC(=C2)[N+](=O)[O-])[O-])[O-])C3=CC=CC=C3.CC1=NN(C(=O)C1=NN=C2C=C(C=CC2=O)N([O-])[O-])C3=CC=CC=C3.[Na+].[Cr+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.